molecular formula C11H11ClN2S B071267 4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 175278-40-7

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B071267
CAS No.: 175278-40-7
M. Wt: 238.74 g/mol
InChI Key: YMIXNQPUCSSBIW-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chloro-substituted phenyl group and a methyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the reaction of 3-chloro-4-methylphenylthiourea with an appropriate α-halo ketone under Hantzsch thiazole synthesis conditions. This reaction is usually carried out in the presence of a solvent such as ethanol, and it does not require a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting bacterial and fungal infections.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. The presence of the chloro group enhances its electrophilicity, making it more reactive towards nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring and the phenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-6-3-4-8(5-9(6)12)10-7(2)15-11(13)14-10/h3-5H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIXNQPUCSSBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372674
Record name 4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-40-7
Record name 4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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